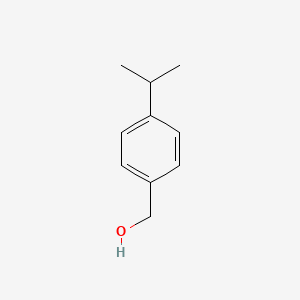

Cuminol

Description

4-Isopropylbenzyl alcohol has been reported in Angelica gigas, Rhodiola crenulata, and other organisms with data available.

an insulinotropic agent with protective activity toward beta-cells; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(4-propan-2-ylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGWAXDAPKFNCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021626 | |

| Record name | 4-Isopropylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to pale yellow oily liquid with a spicy, caraway-like odour | |

| Record name | Cuminyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Isopropylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/814/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

135.00 to 136.00 °C. @ 26.00 mm Hg | |

| Record name | Cuminyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Cuminyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Isopropylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/814/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.974-0.982 | |

| Record name | p-Isopropylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/814/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

536-60-7 | |

| Record name | p-Cymen-7-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumic alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumic alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V261W8XR62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cuminyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28 °C | |

| Record name | Cuminyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Bioactive Compounds of Cuminum cyminum Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuminum cyminum L., commonly known as cumin, is a widely cultivated spice belonging to the Apiaceae family.[1] Beyond its extensive culinary applications, cumin seeds have been utilized for centuries in traditional medicine to address a variety of ailments, including digestive disorders, inflammation, and neurological conditions.[[“]][3] Modern scientific investigation has begun to validate these traditional uses, attributing the therapeutic potential of cumin to a rich and diverse profile of bioactive compounds.[4] These compounds are broadly categorized into volatile and non-volatile constituents, each contributing to the seeds' pharmacological and organoleptic properties.

This technical guide provides an in-depth overview of the primary bioactive compounds found in Cuminum cyminum seeds. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic applications of natural products. This document summarizes the quantitative composition of these compounds, details the experimental protocols for their extraction and analysis, and elucidates key signaling pathways through which they exert their biological effects.

Key Bioactive Compounds

The bioactive constituents of cumin seeds can be broadly classified into two main groups: the volatile components, which constitute the essential oil, and the non-volatile components, which include flavonoids, phenolic acids, and phytosterols.

Volatile Compounds (Essential Oil)

The characteristic aroma and many of the biological activities of cumin are attributed to its essential oil, which is rich in monoterpenes and their derivatives.[5] The primary components include:

-

Cuminaldehyde (4-isopropylbenzaldehyde): This is the most abundant and pharmacologically significant compound in cumin essential oil.[5][6] It is a potent antioxidant and has demonstrated anti-inflammatory, antidiabetic, and neuroprotective properties.[7][8]

-

Monoterpene Hydrocarbons: This class includes compounds such as p-cymene, γ-terpinene, and β-pinene, which contribute to the aromatic profile and possess antimicrobial and antioxidant activities.[5][9]

-

Oxygenated Monoterpenes: Besides cuminaldehyde, other oxygenated monoterpenes like cuminic alcohol and 2-caren-10-al are also present and contribute to the overall bioactivity of the essential oil.[3][10]

Non-Volatile Compounds

The non-volatile fraction of cumin seeds contains a variety of phenolic compounds and phytosterols that contribute to its health benefits.

-

Flavonoids: Cumin seeds are a source of flavonoids such as apigenin and luteolin, and their glycosides.[11][12] These compounds are known for their potent antioxidant and anti-inflammatory effects.[11]

-

Phenolic Acids: Cumin contains various phenolic acids, including p-coumaric acid, rosmarinic acid, and gallic acid, which are recognized for their antioxidant properties.[12][13]

-

Phytosterols: β-sitosterol is a major phytosterol found in cumin seeds, which is known for its cholesterol-lowering effects.[5]

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Cuminum cyminum seeds can vary depending on geographical origin, cultivation practices, and processing methods.[3][5] The following tables summarize the quantitative data reported in the literature for the major volatile and non-volatile compounds.

Table 1: Composition of Cuminum cyminum Seed Essential Oil from Various Geographic Locations (% of Total Oil)

| Compound | India[14] | China[10] | Iran[3] | France[5] | Algeria[5] |

| Cuminaldehyde | 49.4 | 36.31 | 38.26 | 43.9 | 49.5 |

| p-Cymene | 17.4 | 9.85 | - | - | - |

| γ-Terpinene | 6.1 | 11.14 | 6.49 | - | - |

| β-Pinene | 6.3 | 7.75 | 5.25 | - | - |

| Cuminic Alcohol | - | 16.92 | - | - | - |

| 2-Caren-10-al | - | - | 11.20 | - | - |

| α,β-dihydroxyethylbenzene | - | - | 29.16 | - | - |

| 1,4-p-menthadien-7-al | - | - | - | 17.2 | 17.1 |

Table 2: Total Phenolic and Flavonoid Content in Cuminum cyminum Seed Extracts

| Extraction Solvent | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |

| 70% Acetone | 42 ± 3.46 | 24.49 ± 1.24 | [15] |

| 70% Ethanol | 35 ± 2.11 | 18.57 ± 1.03 | [15] |

| 70% Methanol | 30 ± 4.01 | 14.09 ± 0.8 | [15] |

| Methanolic Extract | 23.02 ± 0.045 | 19 ± 0.132 | [16] |

| Ethanolic Extract | - | 9.05 ± 0.16 | [9] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard laboratory procedure for the extraction of essential oil from cumin seeds using a Clevenger-type apparatus.

-

Sample Preparation: Grind 100 g of dried Cuminum cyminum seeds into a coarse powder.

-

Apparatus Setup: Place the ground seeds into a 2 L round-bottom flask and add 1 L of distilled water.[17] Assemble the Clevenger apparatus according to the manufacturer's instructions.

-

Hydrodistillation: Heat the flask using a heating mantle to initiate boiling. Continue the distillation for 3-4 hours, or until no more essential oil is collected in the graduated tube of the Clevenger apparatus.[18]

-

Oil Collection and Drying: Carefully collect the separated essential oil from the apparatus. Dry the oil over anhydrous sodium sulfate to remove any residual water.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C until further analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Essential Oil

This protocol outlines a general method for the qualitative and quantitative analysis of the extracted essential oil.

-

Sample Preparation: Dilute the essential oil sample (1 µL) in 1 mL of a suitable solvent such as hexane or acetone.

-

GC-MS System: Utilize a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[17]

-

Operating Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 60°C for 2 minutes, then increase at a rate of 3°C/min to 240°C, and hold for 5 minutes.[13]

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: 40-500 amu.

-

-

Compound Identification: Identify the constituents by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: Determine the relative percentage of each compound by integrating the peak areas in the total ion chromatogram.

Extraction and HPLC Analysis of Phenolic Compounds

This protocol provides a general method for the extraction and quantification of flavonoids and phenolic acids.

-

Extraction of Phenolic Compounds:

-

Macerate 10 g of powdered cumin seeds with 100 mL of 80% methanol at room temperature for 24 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

-

Lyophilize the concentrated extract to obtain a dry powder.

-

-

HPLC Analysis:

-

Sample Preparation: Dissolve the dried extract in HPLC-grade methanol to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

-

HPLC System: Use an HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]

-

Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-40 min, 10-50% B; 40-45 min, 50-10% B; 45-50 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: Use a photodiode array (PDA) detector to monitor the absorbance at specific wavelengths for different classes of compounds (e.g., 280 nm for phenolic acids, 350 nm for flavonoids).[9]

-

Quantification: Quantify the individual compounds by comparing their peak areas with those of authentic standards.

-

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Cuminum cyminum exert their therapeutic effects by modulating various cellular signaling pathways.

Anti-inflammatory Pathway of Cuminaldehyde

Cuminaldehyde has been shown to possess significant anti-inflammatory properties by inhibiting key pro-inflammatory signaling cascades. In lipopolysaccharide (LPS)-stimulated macrophages, cumin essential oil, with cuminaldehyde as its major component, has been observed to suppress the inflammatory response.[5][6] The mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][20] Specifically, it reduces the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), leading to a downstream reduction in the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, as well as enzymes like iNOS and COX-2.[6][20][21]

Anti-inflammatory mechanism of cuminaldehyde.

Inhibition of Alpha-Synuclein Fibrillation by Cuminaldehyde

Alpha-synuclein (α-SN) is a protein implicated in several neurodegenerative disorders, including Parkinson's disease, where its aggregation into insoluble fibrils is a key pathological hallmark.[22] Cuminaldehyde has been identified as a potent inhibitor of α-SN fibrillation.[4] It is proposed that cuminaldehyde interacts with the monomeric form of α-SN, potentially through a Schiff base reaction with amine groups, thereby preventing the protein from assembling into β-sheet-rich fibrillar structures.[4] This action of cuminaldehyde results in the formation of small, amorphous aggregates that are non-toxic and unable to seed further fibrillation.[22]

Inhibition of α-synuclein fibrillation by cuminaldehyde.

General Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of bioactive compounds from Cuminum cyminum seeds.

General workflow for bioactive compound analysis.

Conclusion

Cuminum cyminum seeds are a rich source of a diverse array of bioactive compounds, with cuminaldehyde being a key component of the essential oil, and flavonoids and phenolic acids constituting the major non-volatile fraction. These compounds have demonstrated significant therapeutic potential, particularly in the areas of anti-inflammatory and neuroprotective activities. The provided quantitative data, experimental protocols, and elucidated signaling pathways offer a solid foundation for further research and development of novel therapeutic agents derived from this valuable medicinal plant. Future studies should focus on the synergistic effects of these compounds and their bioavailability to fully harness their potential in clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. consensus.app [consensus.app]

- 3. phytopharmajournal.com [phytopharmajournal.com]

- 4. Cuminaldehyde as the Major Component of Cuminum cyminum, a Natural Aldehyde with Inhibitory Effect on Alpha-Synuclein Fibrillation and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. Antinociceptive and antineuropathic effects of cuminaldehyde, the major constituent of Cuminum cyminum seeds: Possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Inhibitory Effects of Cuminaldehyde on Amyloid Fibrillation and Cytotoxicity of Alpha-synuclein [mjms.modares.ac.ir]

- 9. jast.modares.ac.ir [jast.modares.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. plantsjournal.com [plantsjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Characterization of Aroma Active Compounds of Cumin (Cuminum cyminum L.) by GC-MS, E-Nose, and Sensory Techniques [agris.fao.org]

- 15. Cuminaldehyde as the Major Component of Cuminum cyminum, a Natural Aldehyde with Inhibitory Effect on Alpha-Synuclein Fibrillation and Cytotoxicity. | Semantic Scholar [semanticscholar.org]

- 16. juniperpublishers.com [juniperpublishers.com]

- 17. bbr.uk.ac.ir [bbr.uk.ac.ir]

- 18. Yield, Quality and Composition of Cumin Essential Oil as Affected by Storage Period [scirp.org]

- 19. ifstrj.um.ac.ir [ifstrj.um.ac.ir]

- 20. Cuminaldehyde Effects in a MIA-Induced Experimental Model Osteoarthritis in Rat Knees - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The Inhibitory Effects of Cuminaldehyde on Amyloid Fibrillation and Cytotoxicity of Alpha-synuclein [mjms.modares.ac.ir]

A Technical Guide to the Isolation and Characterization of Cuminol from Cuminum cyminum Oil

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cumin (Cuminum cyminum L.), a member of the Apiaceae family, is a widely cultivated spice renowned for its distinctive aroma, which is primarily due to its essential oil.[1][2] The oil is a complex mixture of volatile compounds, with significant applications in the food, beverage, and medicinal sectors.[3][4] Among its various constituents, Cuminol, also known as cuminyl alcohol or 4-isopropylbenzyl alcohol, has garnered scientific interest.[5] this compound is an aromatic monoterpenoid recognized for its potential biological activities, including insulinotrophic and β-cell protective actions, making it a compound of interest for further research and drug development.

This technical guide provides a comprehensive overview of the methodologies for isolating and characterizing this compound from cumin essential oil. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to assist researchers in this process.

Chemical Composition of Cumin Essential Oil

The chemical profile of cumin essential oil, particularly the concentration of this compound, exhibits significant variation. This variability is influenced by factors such as the geographical origin of the seeds, cultivation and storage conditions, and the extraction methodology employed.[3][6] this compound content can range from approximately 13% to as high as 65% of the total oil.[3][6] Other major compounds typically identified include cuminaldehyde, β-pinene, p-cymene, and γ-terpinene.[7][8]

Isolation of this compound

The isolation of this compound is a multi-step process that begins with the extraction of the essential oil from the seeds, followed by purification of the target compound from the resulting oil matrix.

Step 1: Extraction of Cumin Essential Oil

Several methods can be employed to extract the essential oil from cumin seeds, with hydrodistillation and steam distillation being the most conventional.[8][9] Alternative "green" technologies like Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SCFE) have also been developed, offering advantages such as shorter extraction times and altered chemical profiles.[3][6]

Experimental Protocol: Hydrodistillation

This protocol is a standard method for obtaining cumin essential oil at a laboratory scale.[8][10][11]

-

Sample Preparation: Procure mature cumin seeds. Grind the seeds (e.g., 1 kg) into a fine powder using a laboratory mill to increase the surface area for efficient extraction.[2][8]

-

Apparatus Setup: Assemble a Clevenger-type hydrodistillation apparatus.[4][8]

-

Distillation: Transfer the powdered cumin seeds into a round-bottom flask and add distilled water. Heat the mixture to boiling and continue the hydrodistillation for a period of 3 to 4 hours, or until no more essential oil is collected.[8][10]

-

Oil Recovery: After distillation, carefully separate the oil layer from the aqueous layer (hydrosol).

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water.[10] Store the final oil in a sealed, dark glass vial at low temperatures (e.g., 4-8 °C) to prevent degradation.[8] The yield of essential oil from cumin seeds typically ranges from 2% to 4%.[1][7]

Step 2: Purification of this compound from Essential Oil

Once the essential oil is obtained, chromatographic techniques are necessary to isolate this compound from the other constituents. While methods like high-speed counter-current chromatography have been successfully used to isolate cuminaldehyde from cumin oil, a standard approach for this compound would involve fractional distillation followed by column chromatography.[12][13]

Experimental Protocol: Column Chromatography

-

Preliminary Enrichment (Optional): Perform fractional distillation on the crude essential oil under reduced pressure. This step serves to separate compounds based on their boiling points and can yield a fraction enriched with this compound, thereby improving the efficiency of the subsequent chromatographic step.[6]

-

Stationary Phase Preparation: Prepare a chromatography column by packing it with silica gel (60-120 mesh) suspended in a non-polar solvent like n-hexane.

-

Sample Loading: Dissolve the this compound-enriched fraction in a minimal amount of n-hexane and load it onto the top of the prepared silica gel column.

-

Elution: Begin elution with n-hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 100:0, 98:2, 95:5, 90:10, etc., v/v n-hexane:ethyl acetate).

-

Fraction Collection: Collect the eluate in separate fractions and monitor the separation process using Thin Layer Chromatography (TLC).

-

Compound Identification: Combine the fractions containing the pure compound, as identified by TLC. Evaporate the solvent under reduced pressure to yield purified this compound.

Caption: Workflow for the isolation of this compound from cumin seeds.

Characterization of this compound

Following purification, a combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the isolated this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for analyzing the composition of essential oils and verifying the purity of isolated compounds.[14][15]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent such as HPLC-grade acetone.[7]

-

Injection: Inject a small volume (e.g., 1 µL) into the GC-MS system.[15]

-

Chromatographic Separation:

-

Column: Use a capillary column suitable for essential oil analysis, such as an Rtx-5MS (30 m x 0.25 mm x 0.25 µm).[15]

-

Carrier Gas: Use Helium at a constant flow rate.[15]

-

Temperature Program: A typical oven program starts at 60°C, holds for 2 minutes, then ramps up to 260°C, holding for a final period.[7][15]

-

-

Mass Spectrometry:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, enabling unambiguous confirmation of this compound's identity.[12] Both ¹H and ¹³C NMR spectra are typically acquired. The structural identification of related compounds from cumin oil has been successfully performed using ¹H NMR and ¹H-¹H COSY experiments.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, aromatic C-H bonds, and the isopropyl group.[5][16]

Caption: Workflow for the spectroscopic characterization of purified this compound.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the composition of cumin oil and the properties of this compound.

Table 1: this compound Content in Cuminum cyminum Essential Oil from Various Sources and Extraction Methods

| Geographic Origin / Method | This compound (% of Total Oil) | Other Major Components (%) | Citation(s) |

| Sudan (Hydrodistillation) | 31.03 | Cuminaldehyde (20.60), 3-caren-10-al (15.28), γ-terpinene (10.17) | [10] |

| Mexico (Steam Distillation) | 65.45 | 2-Caren-10-al (8.73), m-Cymene (6.82), β-pinene (3.84) | [3] |

| Mexico (Microwave-Assisted) | 22.73 | β-Pinene (23.51), δ-Terpinene (22.82), m-Cymene (18.61) | [3] |

| China (Hydrodistillation) | 16.92 | Cuminal (36.31), γ-terpinene (11.14), Safranal (10.87) | [11] |

| India (SCFE with CO₂) | 19.3 | Cuminaldehyde (37.3), 2-caren-10-al (25.8), γ-terpinene (4.43) | [6] |

| India (Hydrodistillation) | 13.3 | Cuminaldehyde (52.6), 2-caren-10-al (24.5), γ-terpinene (1.85) | [6] |

Table 2: Physicochemical and Spectroscopic Data for this compound (p-Cymen-7-ol)

| Property | Value | Citation(s) |

| Chemical Formula | C₁₀H₁₄O | [5] |

| Molecular Weight | 150.22 g/mol | [5] |

| IUPAC Name | (4-propan-2-ylphenyl)methanol | [17] |

| Synonyms | Cuminyl alcohol, Cuminic alcohol, 4-Isopropylbenzyl alcohol | [5] |

| CAS Registry Number | 536-60-7 | [5] |

| Appearance | Clear, colorless liquid | |

| Key Spectroscopic Data | IR and Mass spectra available in the NIST WebBook. NMR data available in various chemical databases. | [5][17][18] |

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. ifstrj.um.ac.ir [ifstrj.um.ac.ir]

- 3. library.csbe-scgab.ca [library.csbe-scgab.ca]

- 4. vclass.sbmu.ac.ir [vclass.sbmu.ac.ir]

- 5. p-Cymen-7-ol [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 9. Cumin Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Yield, Quality and Composition of Cumin Essential Oil as Affected by Storage Period [scirp.org]

- 11. juniperpublishers.com [juniperpublishers.com]

- 12. Preparative isolation and purification of cuminaldehyde and p-menta-1,4-dien-7-al from the essential oil of Cuminum cyminum L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scialert.net [scialert.net]

- 15. phytojournal.com [phytojournal.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C10H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 18. spectrabase.com [spectrabase.com]

The Aromatic World of Cuminol: A Deep Dive into its Natural Occurrence and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Cuminol, a monoterpenoid alcohol, is a significant contributor to the characteristic aroma and possesses noteworthy biological activities, making it a molecule of interest for the pharmaceutical and flavor industries. This technical guide provides a comprehensive overview of the natural distribution of this compound and delves into its complex biosynthetic pathway, offering insights for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Natural Occurrence of this compound

This compound, also known as 4-isopropylbenzyl alcohol or p-cymen-7-ol, is predominantly found in the essential oils of various aromatic plants. Its concentration can vary significantly based on the plant species, geographical origin, and harvesting time. The primary natural source of this compound is the seed of Cuminum cyminum L., commonly known as cumin.

While this compound itself is a key aromatic component, its direct precursor, cuminaldehyde, is often present in higher concentrations and is a major determinant of cumin's characteristic scent.[1][2] The essential oil yield from cumin seeds typically ranges from 2.5% to 4.0%.[3][4]

Below is a summary of the quantitative analysis of key aromatic compounds, including precursors and isomers of this compound, in the essential oil of Cuminum cyminum from various studies.

| Plant Species | Geographic Origin/Chemo-type | Cuminaldehyde (%) | p-Cymene (%) | γ-Terpinene (%) | This compound (p-cymen-7-ol) (%) | Reference |

| Cuminum cyminum L. | Western India | 49.4 | 17.4 | 6.1 | 4.6 | [5] |

| Cuminum cyminum L. | China | 36.31 | 9.85 | 11.14 | 16.92 | [6][7] |

| Cuminum cyminum L. | Sudan (2017 Sample) | 20.60 | 2.59 (o-cymene) | 10.17 | 31.03 | [4] |

| Cuminum cyminum L. | Sudan (2016 Sample) | 20.66 | 2.64 (o-cymene) | 9.92 | 30.99 | [4] |

| Cuminum cyminum L. | Mediterranean | 47.4 - 51.5 | - | - | - | [5] |

| Cuminum cyminum L. | Mexican | 62.7 | - | - | - | [5] |

| Cuminum cyminum L. | Iranian | 32.4 | - | - | - | [5] |

| Cuminum cyminum L. | Indian | 16.0 | - | - | - | [5] |

| Cuminum cyminum L. | Pakistani | 20.0 | - | - | - | [5] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the fundamental building blocks of isoprenoids and culminates in a series of specific modifications to create the final aromatic monoterpenoid structure. While the complete enzymatic pathway in Cuminum cyminum has not been fully elucidated, a putative pathway can be constructed based on the well-characterized biosynthesis of similar aromatic monoterpenes, such as thymol and carvacrol in the Lamiaceae family.[8]

The biosynthesis is proposed to proceed through the following key stages:

-

Isoprenoid Precursor Formation: The journey begins with the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

-

Geranyl Diphosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase to form the ten-carbon intermediate, geranyl diphosphate (GPP), the universal precursor for all monoterpenes.

-

Cyclization to γ-Terpinene: A specific terpene synthase, likely a γ-terpinene synthase, catalyzes the cyclization of GPP to form the monocyclic hydrocarbon, γ-terpinene.

-

Aromatization to p-Cymene: The γ-terpinene then undergoes aromatization to form p-cymene. This step likely involves a dehydrogenase enzyme.

-

Hydroxylation to this compound: In the final and crucial step, a cytochrome P450 monooxygenase (CYP) introduces a hydroxyl group onto the methyl group of the isopropyl substituent of p-cymene, yielding this compound.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Experimental Protocols

Extraction and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the extraction and analysis of this compound from plant material, primarily cumin seeds.

a. Essential Oil Extraction (Hydrodistillation)

-

Sample Preparation: Grind the dried plant material (e.g., 100 g of cumin seeds) to a coarse powder.

-

Hydrodistillation: Place the powdered material in a round-bottom flask with distilled water (e.g., 1 L). Connect the flask to a Clevenger-type apparatus.

-

Distillation: Heat the flask to boiling and continue the distillation for a set period (e.g., 3 hours) until no more oil is collected.

-

Oil Collection and Drying: Collect the essential oil from the graduated tube of the Clevenger apparatus. Dry the collected oil over anhydrous sodium sulfate.

-

Storage: Store the extracted essential oil in a sealed, dark glass vial at 4°C until analysis.

b. GC-MS Analysis

-

Sample Preparation for GC-MS: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent such as methanol or hexane.

-

Instrumentation: Utilize a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as an HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[9]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

GC Conditions:

-

Injector Temperature: Set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample.

-

Injection Volume: Inject a small volume of the diluted sample (e.g., 1 µL) with a specific split ratio (e.g., 1:50).

-

Oven Temperature Program: A temperature gradient is crucial for separating the various components of the essential oil. A typical program might be:

-

Initial temperature of 60°C, hold for 2 minutes.

-

Ramp up to 240°C at a rate of 3°C/minute.

-

Hold at 240°C for 5-10 minutes.[9]

-

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from a suitable m/z range (e.g., 40-500 amu).

-

Ion Source Temperature: Typically set around 230°C.

-

-

Compound Identification and Quantification:

-

Identification: Identify the chemical constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: Determine the relative percentage of each component by integrating the peak area in the total ion chromatogram.

-

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

Characterization of Biosynthetic Enzymes

To fully elucidate the this compound biosynthetic pathway, the identification and characterization of the involved enzymes, namely the γ-terpinene synthase and the specific cytochrome P450 monooxygenase, are required. This typically involves a combination of bioinformatics, molecular biology, and biochemical assays.

a. Candidate Gene Identification

-

Transcriptome Sequencing: Perform RNA-seq on the tissues of Cuminum cyminum where this compound is actively produced (e.g., developing seeds).

-

Bioinformatic Analysis: Identify candidate terpene synthase and cytochrome P450 genes from the transcriptome data based on sequence homology to known enzymes involved in monoterpenoid biosynthesis.

b. Heterologous Expression and Enzyme Assays

-

Gene Cloning and Expression: Clone the full-length coding sequences of the candidate genes into suitable expression vectors for a heterologous host system (e.g., E. coli, Saccharomyces cerevisiae, or transient expression in Nicotiana benthamiana).

-

Protein Production and Purification: Express the recombinant proteins and purify them if necessary (for in vitro assays).

-

In Vitro Enzyme Assays (for Terpene Synthase):

-

Incubate the purified recombinant terpene synthase with the substrate GPP in a suitable buffer.

-

Extract the resulting terpene products with an organic solvent (e.g., hexane).

-

Analyze the products by GC-MS to identify the formation of γ-terpinene.

-

-

In Vivo or In Vitro Enzyme Assays (for Cytochrome P450):

-

For in vivo assays in N. benthamiana, co-express the candidate P450 with the characterized γ-terpinene synthase. Analyze the volatile emissions for the production of this compound.

-

For in vitro assays, incubate the purified recombinant P450 (often as microsomes) with the substrate p-cymene in the presence of a P450 reductase and NADPH.

-

Extract and analyze the products by GC-MS to detect the formation of this compound.

-

This comprehensive approach, combining analytical chemistry, molecular biology, and biochemistry, is essential for unraveling the intricacies of this compound biosynthesis. Such knowledge is invaluable for potential metabolic engineering efforts to enhance the production of this important natural compound.

References

- 1. Cumin Oil - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. globalscientificjournal.com [globalscientificjournal.com]

- 3. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 4. Yield, Quality and Composition of Cumin Essential Oil as Affected by Storage Period [scirp.org]

- 5. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scitepress.org [scitepress.org]

A Technical Guide to the Preliminary Biological Activity Screening of Cumin (Cuminum cyminum) Extracts

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cumin (Cuminum cyminum L.), a member of the Apiaceae family, is one of the most popular spices used globally, particularly in Indian, Middle Eastern, and Mexican cuisines. Beyond its culinary applications, cumin has been utilized for ages in traditional medicine for its carminative, stimulant, and antispasmodic properties.[1] Modern scientific investigation has sought to validate these traditional uses by exploring the rich phytochemical landscape of cumin seeds. These seeds are a reservoir of bioactive compounds, including essential oils, flavonoids, alkaloids, and phenolic compounds, which are believed to contribute to a wide spectrum of pharmacological activities.[2][3][4]

This technical guide provides a comprehensive overview of the methodologies used in the preliminary biological screening of cumin extracts. It details the experimental protocols for evaluating antimicrobial, antioxidant, anti-inflammatory, and anticancer activities, presents quantitative data from various studies in a structured format, and illustrates key experimental workflows and cellular signaling pathways.

Phytochemical Profile of Cumin Extracts

The biological efficacy of cumin extracts is intrinsically linked to their complex chemical composition. Phytochemical screening is the foundational step in identifying the classes of bioactive molecules present. Various solvents, such as methanol, ethanol, and water, are used for extraction, yielding different profiles of these compounds.[1][5]

Qualitative analysis of cumin seed extracts has consistently confirmed the presence of several key phytochemicals:

-

Phenolic Compounds and Flavonoids: These are major contributors to the antioxidant properties of cumin.[3][6] HPLC analysis has identified specific compounds like gallic acid, quercetin, kaempferol, luteolin-7-glucoside, and apigenin-7-glucoside.[6][7]

-

Alkaloids: These nitrogen-containing compounds are known for a wide range of physiological effects.[2][3]

-

Saponins and Tannins: These compounds have been detected in various extracts and are associated with antimicrobial and other biological activities.[2][3]

-

Essential Oils: The characteristic aroma of cumin comes from its volatile essential oil, which is rich in components like cuminaldehyde, γ-terpinene, β-pinene, and ρ-cymene.[4][8] These constituents are largely responsible for the antimicrobial and anti-inflammatory effects.

The general workflow for phytochemical screening involves extraction followed by a series of chemical tests to identify these compound classes.

Caption: General workflow for the preparation and phytochemical screening of cumin extracts.

Antimicrobial Activity

Cumin extracts have demonstrated significant antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, making them a potential source for natural antibacterial agents.[1][5]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of plant extracts.[9][10]

-

Preparation of Inoculum: A standardized bacterial inoculum (e.g., 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL) of the test microorganism is prepared in a sterile broth.

-

Plate Preparation: The standardized inoculum is uniformly spread over the surface of a sterile Mueller-Hinton Agar (MHA) plate using a sterile cotton swab.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Application of Extract: A defined volume (e.g., 50 µL) of the cumin extract, dissolved in a suitable solvent like DMSO to a known concentration (e.g., 200 mg/mL), is added to each well.[9]

-

Controls: A negative control (solvent alone, e.g., DMSO) and a positive control (a standard antibiotic, e.g., Gentamicin or Chloramphenicol) are used.[1][10]

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28°C for 48 hours for yeast.[10]

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters (mm).

Quantitative Data: Antimicrobial Activity

The effectiveness of cumin extracts against various microbial strains is summarized below.

| Extract Type | Microorganism | Zone of Inhibition (mm) | Reference |

| Methanolic | Staphylococcus aureus | 11.0 - 14.0 | [1][5] |

| Methanolic | Escherichia coli | 10.0 - 10.7 | [1] |

| Methanolic | Pseudomonas aeruginosa | 13.1 | [1] |

| Methanolic | Bacillus pumilus | 12.8 | [1] |

| Acetonic | Streptococcus mutans | 17.3 | [9] |

| Acetonic | Lactobacillus acidophilus | 16.0 | [9] |

| Ethanolic | Streptococcus mutans | 15.6 | [9] |

| Essential Oil | Bacillus subtilis | 26.9 | [10] |

Note: Values can vary based on extract concentration and specific methodology.

Experimental Protocol: Minimum Inhibitory/Bactericidal Concentration (MIC/MBC)

The microdilution method is used to determine the lowest concentration of an extract that inhibits visible growth (MIC) or kills the bacteria (MBC).[9][11]

-

Serial Dilution: Two-fold serial dilutions of the cumin extract are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is recorded as the lowest concentration of the extract in which no visible turbidity (bacterial growth) is observed.

-

MBC Determination: An aliquot (e.g., 10 µL) from the wells showing no growth is sub-cultured onto a fresh agar plate and incubated. The MBC is the lowest concentration that results in no bacterial colonies on the agar plate.[11]

Antioxidant Activity

Antioxidants protect cells from damage caused by reactive oxygen species (ROS). Cumin extracts are rich in phenolic compounds that act as potent free radical scavengers.[6][12]

Experimental Protocol: DPPH Free Radical Scavenging Assay

This is one of the most common assays to measure the free radical scavenging ability of an extract.[7][9]

-

Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.5 mM) is prepared.[7] Various concentrations of the cumin extract are also prepared.

-

Reaction Mixture: A specific volume of the cumin extract solution is mixed with the DPPH solution. For example, 2 mL of the extract can be mixed with 1 mL of 0.5 mM DPPH solution and 2 mL of a buffer (e.g., 0.1 M sodium acetate, pH 5.5).[7]

-

Incubation: The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm. The discoloration of the purple DPPH solution indicates scavenging activity.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the extract and Abs_sample is the absorbance with the extract.[9]

-

IC50 Value: The results are often expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Caption: Mechanism of the DPPH free radical scavenging assay.

Quantitative Data: Antioxidant Activity

The antioxidant potential of cumin extracts is typically reported as IC50 values, where a lower value indicates higher activity.

| Extract Type / Fraction | Assay | IC50 Value | Reference |

| Methanolic Fraction (F3) | DPPH | 0.006 mg/mL | [7] |

| Essential Oil | DPPH | 5.4 µg/mL | [13] |

| Acetonic | DPPH | 940 µg/mL | [9] |

| Ethanolic | DPPH | 960 µg/mL | [9] |

| Methanolic | Nitric Oxide Scavenging | 309 µg/mL | [14] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Cumin extracts have been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and suppressing key inflammatory signaling pathways.[8][15]

Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of the extract to inhibit the production of nitric oxide, a key inflammatory mediator.[16]

-

Reaction Mixture: The reaction mixture typically contains sodium nitroprusside (SNP) in a phosphate buffer (pH 7.4), which generates NO.

-

Procedure: A solution of the cumin extract is mixed with the SNP solution and incubated at room temperature for a specific period (e.g., 2.5 hours).

-

Quantification: After incubation, Griess reagent is added to the mixture. This reagent reacts with nitrite (an indicator of NO production) to form a purple azo dye.

-

Measurement: The absorbance of the chromophore is measured spectrophotometrically at 540 nm.

-

Calculation: The scavenging activity is calculated by comparing the absorbance of the sample with that of the control (without the extract).

Signaling Pathways in Inflammation

Cumin essential oil (CuEO) has been shown to exert its anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells by blocking critical signaling pathways. LPS, a component of Gram-negative bacteria, activates pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to the expression of pro-inflammatory genes. Cumin extracts inhibit the phosphorylation of JNK and ERK (types of MAPKs) and block the activation of NF-κB.[8][17]

References

- 1. ijrap.net [ijrap.net]

- 2. researchgate.net [researchgate.net]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. tandfonline.com [tandfonline.com]

- 5. botanyjournals.com [botanyjournals.com]

- 6. A Study of Antioxidant Properties and Antioxidant Compounds of Cumin Cuminum cyminum | Semantic Scholar [semanticscholar.org]

- 7. ifstrj.um.ac.ir [ifstrj.um.ac.ir]

- 8. Anti-Inflammatory Effects of Cumin Essential Oil by Blocking JNK, ERK, and NF-κB Signaling Pathways in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant Activities of Cuminum cyminum Extracts and Their Antibacterial Effects against Some Dental Caries Pathogens [arccjournals.com]

- 10. Antioxidant, Anti-microbial Properties and Chemical Compo... [degruyterbrill.com]

- 11. Antimicrobial and Cytotoxic Activity of Cuminum Cyminum as an Intracanal Medicament Compared to Chlorhexidine Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

- 13. ayurlog.com [ayurlog.com]

- 14. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 15. Atypical Nitrogen-Containing Flavonoid in the Fruits of Cumin (Cuminum cyminum L.) with Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Inflammatory Effects of Cumin Essential Oil by Blocking JNK, ERK, and NF-κB Signaling Pathways in LPS-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Antioxidant Potential of Cuminaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antioxidant potential of cuminaldehyde (4-isopropylbenzaldehyde), a primary bioactive constituent of essential oils from plants such as Cuminum cyminum (cumin). This document details the outcomes of various antioxidant assays, provides in-depth experimental protocols, and explores the molecular signaling pathways through which cuminaldehyde exerts its antioxidant effects.

Quantitative Antioxidant Activity

The antioxidant capacity of cuminaldehyde has been evaluated using several established in-vitro assays. The following tables summarize the quantitative data from various studies, providing a comparative analysis of its efficacy.

Table 1: Radical Scavenging Activity of Cuminaldehyde

| Assay | Test System | Concentration | % Inhibition/Scavenging | IC50 Value | Reference Compound | Reference |

| DPPH | Liver tissue homogenate | 80 µM | 50% | - | - | [1] |

| ABTS | - | - | - | - | - | Data not available in searched results |

Table 2: Reducing Power of Cuminaldehyde

| Assay | Test System | Concentration | Result | Reference Compound | Reference |

| FRAP | - | - | Cuminaldehyde contributes to the FRAP activity of cumin oil | - | [2] |

Table 3: Effect of Cuminaldehyde on Antioxidant Enzyme Activity

| Enzyme | Test System | Concentration | % Increase in Activity | Reference |

| Superoxide Dismutase (SOD) | Liver tissue homogenate | 20-40 µM | 34% | [1] |

| Catalase | Liver tissue homogenate | 20-40 µM | 37% | [1] |

| Glutathione Peroxidase (GPX) | Liver tissue homogenate | 20-40 µM | 48% | [1] |

Table 4: Nitric Oxide Scavenging Activity of Cuminaldehyde

| Assay | Test System | Concentration | % Inhibition | IC50 Value | Reference Compound | Reference |

| Nitric Oxide Scavenging | - | - | - | - | - | Data not available in searched results |

Experimental Protocols

Detailed methodologies for the key in-vitro antioxidant assays are provided below. These protocols are synthesized from various sources and can be adapted for the evaluation of cuminaldehyde.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[3]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Cuminaldehyde (test sample)

-

Ascorbic acid or Trolox (positive control)

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[4]

-

Sample Preparation: Prepare a stock solution of cuminaldehyde in a suitable solvent (e.g., methanol). From this, prepare a series of dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add a specific volume of each cuminaldehyde dilution to the wells. Add an equal volume of the DPPH solution to each well.[3]

-

Control: A control well should contain the solvent and DPPH solution without the test sample. A blank well should contain the solvent only.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][4]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[3]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[5]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

Cuminaldehyde (test sample)

-

Trolox (positive control)

-

Spectrophotometer

-

96-well microplate or cuvettes

Procedure:

-

Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]

-

Preparation of ABTS•+ Working Solution: On the day of the assay, dilute the stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Sample Preparation: Prepare a stock solution of cuminaldehyde and a series of dilutions as described for the DPPH assay.

-

Reaction Mixture: Add a small volume of each cuminaldehyde dilution to the wells of a 96-well plate, followed by the addition of the ABTS•+ working solution.[7]

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 6-30 minutes).[6]

-

Absorbance Measurement: Measure the absorbance at 734 nm.[5]

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8]

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

-

Cuminaldehyde (test sample)

-

Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)

-

Spectrophotometer

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8]

-

Sample and Standard Preparation: Prepare various concentrations of cuminaldehyde and the standard.

-

Reaction Mixture: Add a small volume of the sample or standard to a tube, followed by the FRAP reagent.[8]

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4-10 minutes).[1][8]

-

Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.[1]

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard.

Nitric Oxide (NO) Scavenging Assay

This assay evaluates the ability of a compound to scavenge nitric oxide, which is a reactive nitrogen species.

Materials:

-

Sodium nitroprusside

-

Phosphate buffered saline (PBS, pH 7.4)

-

Griess reagent (1% sulfanilamide in 2.5% phosphoric acid and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Cuminaldehyde (test sample)

-

Ascorbic acid or Gallic acid (positive control)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Mix a solution of sodium nitroprusside in PBS with various concentrations of cuminaldehyde.[9]

-

Incubation: Incubate the mixture at room temperature for a specific duration (e.g., 150-180 minutes).[9][10]

-

Color Development: After incubation, add an equal volume of Griess reagent to the reaction mixture.[9]

-

Incubation: Allow the mixture to stand for a further 5-30 minutes at room temperature for color development.[10]

-

Absorbance Measurement: Measure the absorbance of the chromophore formed at 546 nm.[9]

-

Calculation: The percentage of nitric oxide scavenging is calculated by comparing the absorbance of the sample to that of the control.

Signaling Pathways and Mechanisms of Action

Cuminaldehyde is believed to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes. A key pathway implicated is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain bioactive compounds like cuminaldehyde, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II detoxifying and antioxidant enzymes, leading to their upregulation.

Studies on structurally similar aldehydes, such as cinnamaldehyde, have shown the involvement of upstream kinases like Extracellular signal-regulated kinase (ERK) , c-Jun N-terminal kinase (JNK) , and Protein Kinase B (Akt) in the activation of Nrf2.[11] It is plausible that cuminaldehyde employs a similar mechanism.

Conclusion

Cuminaldehyde demonstrates significant in-vitro antioxidant potential, evidenced by its ability to scavenge free radicals and enhance the activity of crucial antioxidant enzymes. Its mechanism of action appears to be multifaceted, involving not only direct chemical interactions with reactive species but also the modulation of key cellular signaling pathways such as the Nrf2/ARE pathway. The provided experimental protocols offer a foundation for further investigation and validation of cuminaldehyde's antioxidant properties. This information positions cuminaldehyde as a promising candidate for further research in the development of novel antioxidant-based therapeutic agents.

References

- 1. askfilo.com [askfilo.com]

- 2. Enhancing antioxidant and antibacterial activities of Cuminum cyminum, Origanum vulgare, and Salvia officinalis essential oils through a synergistic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ultimatetreat.com.au [ultimatetreat.com.au]

- 9. researchgate.net [researchgate.net]

- 10. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Cuminol and Cuminaldehyde: A Technical Guide to Their Roles in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cumin (Cuminum cyminum), a widely used spice, has a long history of use in traditional medicine for treating a variety of ailments.[1] Its therapeutic properties are largely attributed to its bioactive constituents, primarily cuminol and cuminaldehyde.[1] This technical guide provides an in-depth analysis of the pharmacological roles of these two compounds, summarizing their traditional applications and exploring the scientific evidence for their mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound and cuminaldehyde. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways involved in their bioactivities.

Introduction

Cumin has been traditionally used in various cultures for its medicinal properties, including the treatment of digestive issues, inflammation, and microbial infections.[1] The primary aromatic and bioactive components of cumin essential oil are this compound and cuminaldehyde.[1] Scientific investigations have begun to validate these traditional uses, revealing a broad spectrum of pharmacological activities for both compounds. These include anti-inflammatory, antimicrobial, antioxidant, antidiabetic, and anticancer effects.[1][2] This guide aims to bridge the gap between the traditional use and modern scientific understanding of this compound and cuminaldehyde, providing a detailed technical overview for further research and drug development.

Quantitative Data on Bioactivities

The following tables summarize the quantitative data on the various pharmacological activities of cuminaldehyde and this compound, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Cuminaldehyde | COLO 205 (Human colorectal adenocarcinoma) | XTT | 16.31 µM (48h) | [3] |

| Cuminaldehyde | Calu-3 (Lung adenocarcinoma) | MTT | 650 µM | [4] |

| Cuminaldehyde Derivatives | HT-29 (Human colorectal adenocarcinoma) | MTT | NS-1B: 20.6 µg/mL, NS-7B: 26.1 µg/mL |

Table 2: Antimicrobial Activity

| Compound | Microorganism | MIC Value | Reference |

| Cuminaldehyde | Staphylococcus aureus ATCC 6538 | 12 mg/mL | [5] |

| Cuminaldehyde | Escherichia coli EAEC 042 | 1.5 mg/mL | [5] |

| Cumin Essential Oil (High Cuminaldehyde) | Escherichia coli | 0.25 mg/ml | [6] |

| Cumin Essential Oil (High Cuminaldehyde) | Pseudomonas aeruginosa | 0.25 mg/ml | [6] |

| Cumin Essential Oil (High Cuminaldehyde) | Staphylococcus epidermidis | 0.25 mg/ml | [6] |

| Cumin Essential Oil (High Cuminaldehyde) | Enterococcus faecalis | 0.125 mg/ml | [6] |

Table 3: Anti-inflammatory Activity

| Compound | Assay | IC50 Value | Reference |

| Cuminaldehyde | 15-Lipoxygenase (LOX) Inhibition | 1,370 µM | [7] |

| Cumin Essential Oil (48.77% Cuminaldehyde) | iNOS and COX-2 mRNA expression in RAW 264.7 cells | - | [8] |

Table 4: Antidiabetic Activity

| Compound | Model | Effect | Concentration/Dose | Reference |

| Cuminaldehyde | Streptozotocin-induced diabetic rats | Increased insulin secretion | 25 µg/ml (in vitro) | [5] |

| This compound | Streptozotocin-induced diabetic rats | Increased insulin secretion | 25 µg/ml (in vitro) | [5] |

| Cuminaldehyde | Aldose Reductase Inhibition | IC50 = 0.00085 mg/mL | ||

| Cuminaldehyde | α-Glucosidase Inhibition | IC50 = 0.5 mg/mL |

Table 5: Antioxidant Activity

| Compound/Extract | Assay | Result | Reference |

| Cumin Oil | DPPH radical scavenging | 66.66% inhibition | |

| Methanolic extract of Cumin | DPPH radical scavenging | IC50 = 0.006 mg/mL | [9] |

Table 6: Toxicity Data

| Compound | Test | LD50 Value | Reference |

| Cuminaldehyde | Oral (Rat) | 1390 mg/kg | |

| Cuminaldehyde | Dermal (Rabbit) | 2800 mg/kg |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further investigation.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies evaluating the anticancer effects of cuminaldehyde.[3]

-

Cell Seeding: Seed cancer cells (e.g., COLO 205) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of cuminaldehyde or this compound for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is based on studies assessing the minimum inhibitory concentration (MIC) of cuminaldehyde.[5]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Perform serial two-fold dilutions of cuminaldehyde or this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Antidiabetic Activity in a Rat Model

This protocol is derived from a study investigating the insulinotropic effects of this compound and cuminaldehyde.[5]

-

Animal Model: Induce diabetes in rats by a single intraperitoneal injection of streptozotocin.

-

Treatment Groups: Divide the diabetic rats into groups: a control group, a standard drug group (e.g., glibenclamide), and groups treated with different doses of this compound or cuminaldehyde.

-

Drug Administration: Administer the compounds orally for a specified period (e.g., 28 days).

-

Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals.

-

Biochemical Analysis: At the end of the study, collect blood samples for the analysis of insulin, lipid profile, and other relevant biochemical parameters.

-

Histopathology: Isolate the pancreas for histopathological examination of the islets of Langerhans.

Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a standard protocol for assessing antioxidant capacity.[9]

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare different concentrations of this compound, cuminaldehyde, or cumin extracts in methanol.

-

Reaction Mixture: Add 1 mL of the sample solution to 2 mL of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm against a methanol blank.

-

Calculation: Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.

Western Blot Analysis for Apoptosis Markers

This protocol is a general guide for detecting apoptosis-related proteins, such as cleaved caspase-3 and PARP-1.[10]

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, PARP-1, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and cuminaldehyde are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of the key pathways involved.

Anti-inflammatory Signaling Pathway of Cuminaldehyde

Cuminaldehyde has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[8]

Caption: Cuminaldehyde inhibits LPS-induced inflammation by blocking NF-κB and MAPK pathways.

Apoptosis Induction Pathway by Cuminaldehyde in Cancer Cells

Cuminaldehyde induces apoptosis in cancer cells through the intrinsic pathway, involving mitochondrial dysfunction and caspase activation.[3]

Caption: Cuminaldehyde induces apoptosis by targeting mitochondria and topoisomerases.